molecular formula C6H12FNO3 B234755 Chaetomellic acid A CAS No. 148796-51-4

Chaetomellic acid A

Cat. No. B234755
CAS RN: 148796-51-4
M. Wt: 326.5 g/mol
InChI Key: ULSDRNDLXFVDED-MSUUIHNZSA-N
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Description

Chaetomellic acid A is a potent farnesyltransferase inhibitor . It is an alkyl dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta . It has been shown to be a potent, highly specific inhibitor of RAS farnesyl protein transferase (FPTase) .


Synthesis Analysis

Chaetomellic acid A has been synthesized through various methods. One approach involves the preparation of novel Chaetomellic acid A analogues that incorporate aromatic rings in the alkyl tail . Another method involves a one-step process by Barton radical decarboxylation, namely, irradiation of thiohydroxamic esters derived from carboxylic acids, in the presence of citraconic anhydride .


Molecular Structure Analysis

The molecular formula of Chaetomellic acid A is C19H32O4 2Na . Its molecular weight is 370.4 . The IUPAC name for Chaetomellic acid A is (Z)-2-methyl-3-tetradecylbut-2-enedioic acid .


Chemical Reactions Analysis

Chaetomellic acids A and B are reversible inhibitors, resemble farnesyl diphosphate and probably inhibit FPTase by substituting for farnesyl diphosphate .


Physical And Chemical Properties Analysis

Chaetomellic acid A is a solid substance . Its CAS Number is 148796-51-4 .

Scientific Research Applications

  • Inhibition of Farnesyl-Protein Transferase : Chaetomellic acid A, isolated from Chaetomella acutiseta, is a potent and specific inhibitor of farnesyl-protein transferase (FPTase). This enzyme is crucial in the post-translational modification of proteins like Ras, which play a significant role in cell signaling and cancer progression. Chaetomellic acid A inhibits FPTase by mimicking farnesyl pyrophosphate, the natural substrate of the enzyme (Singh et al., 1993); (Lingham et al., 1993).

  • Synthesis and Structural Modifications : Various studies have focused on the efficient synthesis and structural modification of Chaetomellic acid A. These studies aim to enhance the compound's yield, understand its structure-activity relationship, and develop analogs with potentially improved or varied biological activities (Singh et al., 2000); (Kar & Argade, 2002).

  • Potential Therapeutic Applications : Beyond its role as a FPTase inhibitor, Chaetomellic acid A has been explored for other potential therapeutic applications. For instance, a study investigated its effects on oxidative stress and renal function in a rat model, suggesting its potential in attenuating oxidative stress induced by renal mass reduction (Nogueira et al., 2017).

  • Mechanistic Studies and Novel Synthesis Routes : Other research efforts have focused on understanding the mechanisms behind the synthesis of Chaetomellic acid A and developing new, more efficient synthesis routes. These studies contribute to a deeper understanding of the compound and facilitate its large-scale production for further research and potential therapeutic use (Bellesia et al., 2006).

Mechanism of Action

Chaetomellic acid A is a potent inhibitor of farnesyltransferase . It does not inhibit geranylgeranyl transferase type 1 or squalene synthase . It is believed to inhibit FPTase by substituting for farnesyl diphosphate .

Future Directions

Given the association between RAS proteins and cancer, Chaetomellic acid A has potential as a chemotherapeutic agent . Future research may focus on the development of novel Chaetomellic acid A analogues that bind more tightly to the FPTase active site .

properties

IUPAC Name

(Z)-2-methyl-3-tetradecylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDRNDLXFVDED-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chaetomellic acid A

CAS RN

148796-51-4
Record name Chaetomellic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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